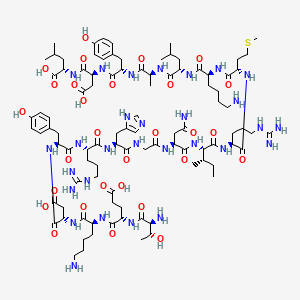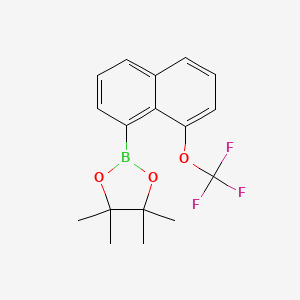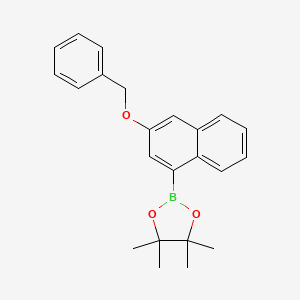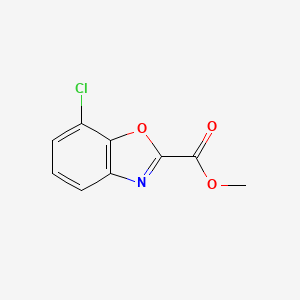
Methyl 7-chloro-1,3-benzoxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate can be synthesized through a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of a catalyst. One common method involves using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar condensation reactions but are scaled up to accommodate larger quantities. The use of stable and inexpensive catalysts, shorter reaction times, and ambient conditions are preferred to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: It shows potential as an anticancer agent and has been evaluated for its activity against human colorectal carcinoma cell lines.
Industry: It is used in the development of new materials with specific biological activities
Wirkmechanismus
The mechanism of action of methyl 7-chlorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular pathways essential for cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A parent compound with a similar structure but without the methyl and chloro substituents.
Methyl 2-chlorobenzo[d]oxazole-7-carboxylate: A positional isomer with the chloro and carboxylate groups at different positions.
2-Phenylbenzoxazole: A derivative with a phenyl group instead of a methyl group.
Uniqueness
Methyl 7-chlorobenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and chloro substituents contribute to its antimicrobial, antifungal, and anticancer properties, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C9H6ClNO3 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
methyl 7-chloro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 |
InChI-Schlüssel |
WGUGNDJCDSOMIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(O1)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





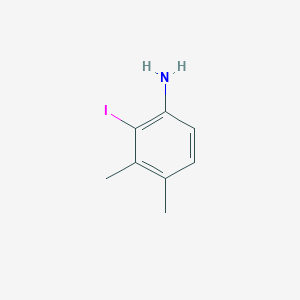
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)
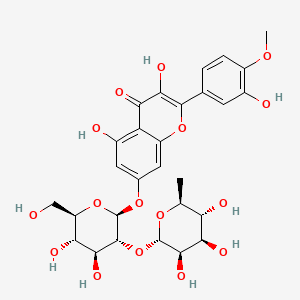


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
